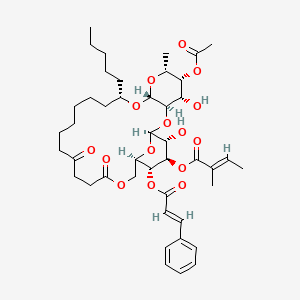
2-Hydroxymethyl Olanzapine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxymethyl Olanzapine-d3 is a deuterium-labeled derivative of 2-Hydroxymethyl Olanzapine, which is a metabolite of the antipsychotic drug Olanzapine . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Olanzapine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl Olanzapine-d3 involves the deuteration of 2-Hydroxymethyl Olanzapine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymethyl Olanzapine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2-Hydroxymethyl Olanzapine-d3 is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used to study the metabolic pathways and degradation products of Olanzapine.
Biology: The compound helps in understanding the biological effects and interactions of Olanzapine metabolites.
Medicine: It is used in pharmacokinetic studies to monitor the metabolism and excretion of Olanzapine in the human body.
Industry: The compound is used in the development of new antipsychotic drugs and in quality control processes.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl Olanzapine-d3 is similar to that of Olanzapine. It acts as an antagonist at multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors (M1-M5) . This broad receptor binding profile contributes to its pharmacological effects in the treatment of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
2-Hydroxymethyl Olanzapine: The non-deuterated version of 2-Hydroxymethyl Olanzapine-d3.
Olanzapine: The parent compound from which 2-Hydroxymethyl Olanzapine is derived.
4-N-Desmethyl Olanzapine: Another metabolite of Olanzapine.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
[4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol |
InChI |
InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3/i1D3 |
InChI Key |
FPDIERBPQFAFSI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)

![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)
